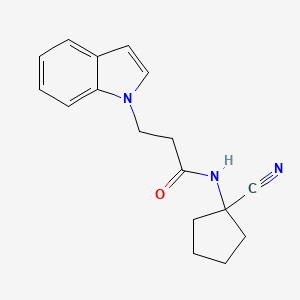
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mechanism of Action
CPP-115 works by inhibiting the enzyme N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, leading to enhanced N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. This increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can reduce the excitability of neurons and potentially reduce seizure activity in epilepsy. Additionally, increased N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic activity can have anxiolytic and antidepressant effects, making CPP-115 a promising candidate for the treatment of these disorders.
Biochemical and Physiological Effects
CPP-115 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to increasing this compound levels in the brain, CPP-115 has been shown to increase the levels of other inhibitory neurotransmitters, such as glycine and taurine. Additionally, CPP-115 has been shown to increase the expression of this compound receptors in the brain, potentially enhancing the effects of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamideergic neurotransmission. These effects have been associated with reduced seizure activity, anxiolytic effects, and antidepressant effects.
Advantages and Limitations for Lab Experiments
CPP-115 has several advantages for lab experiments, including its potency and selectivity as a N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase inhibitor. Additionally, CPP-115 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. However, there are also limitations to working with CPP-115 in lab experiments. The synthesis of CPP-115 is complex and requires specialized equipment, making it difficult to obtain in large quantities. Additionally, the effects of CPP-115 on human subjects are not well understood, making it difficult to translate preclinical findings to clinical applications.
Future Directions
There are several potential future directions for research on CPP-115. One area of interest is in the development of new analogs and derivatives of CPP-115 with improved pharmacokinetic properties and enhanced therapeutic potential. Additionally, further studies are needed to understand the effects of CPP-115 on human subjects and to determine its safety and efficacy in clinical applications. Finally, there is a need for more research on the potential use of CPP-115 in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
CPP-115 is a potent and selective inhibitor of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide transaminase, with potential therapeutic applications in epilepsy, anxiety, depression, and addiction. The synthesis of CPP-115 is complex, but it has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic effects. While there are limitations to working with CPP-115 in lab experiments, there are also several potential future directions for research on this compound. Overall, CPP-115 is a promising candidate for the development of new treatments for neurological and psychiatric disorders.
Synthesis Methods
CPP-115 can be synthesized through a multistep process involving the reaction of several intermediates. The first step involves the formation of 1-cyanocyclopentanecarboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 1H-indole-1-carboxylic acid to form the desired amide product, CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Scientific Research Applications
CPP-115 has been studied extensively in preclinical models for its potential therapeutic effects in various neurological and psychiatric disorders. One of the primary applications of CPP-115 is in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cyanocyclopentyl)-3-(1H-indol-1-yl)propanamide in the brain and reduce seizure activity in animal models of epilepsy. Additionally, CPP-115 has been investigated for its potential use in the treatment of anxiety, depression, and addiction. These studies have shown promising results, indicating that CPP-115 may have broad therapeutic potential in the field of neuropsychiatry.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-3-indol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-13-17(9-3-4-10-17)19-16(21)8-12-20-11-7-14-5-1-2-6-15(14)20/h1-2,5-7,11H,3-4,8-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGMNRRQQNUDMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCN2C=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2585893.png)
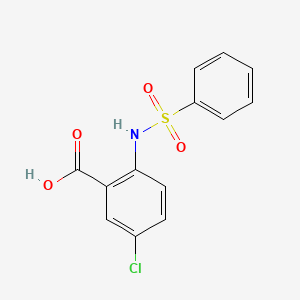
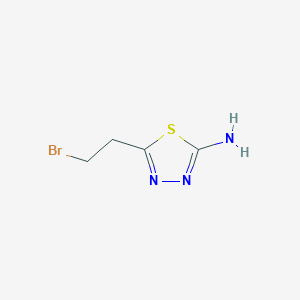
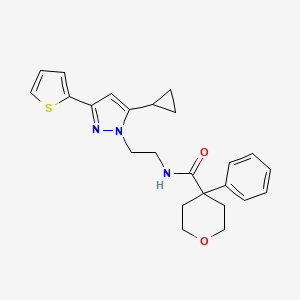

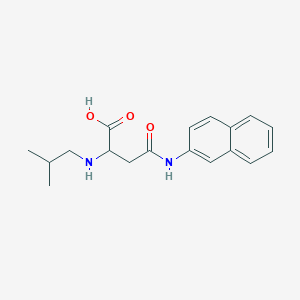
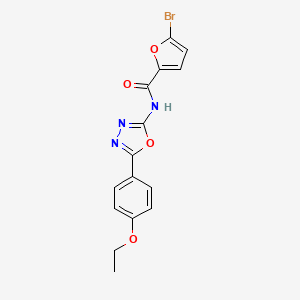
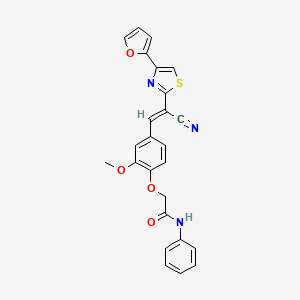
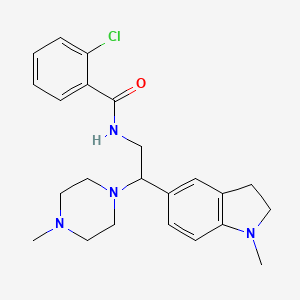
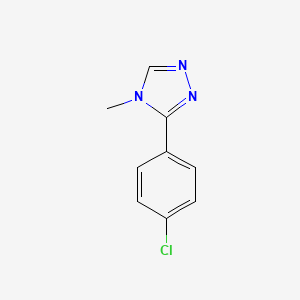
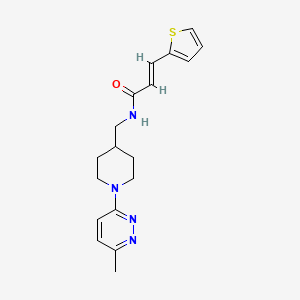
![5-[[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2585913.png)
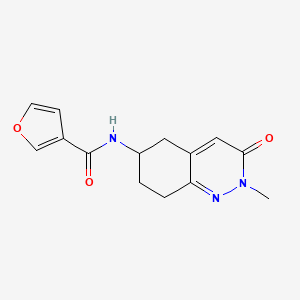
![4-butoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2585916.png)